molecular formula C13H17ClN2O3 B11023707 4-chloro-N-hexyl-2-nitrobenzamide

4-chloro-N-hexyl-2-nitrobenzamide

Cat. No.: B11023707
M. Wt: 284.74 g/mol
InChI Key: FYBTVVXHSISQJP-UHFFFAOYSA-N
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Description

4-chloro-N-hexyl-2-nitrobenzamide is an organic compound with the molecular formula C13H17ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 2-position, and a hexyl chain attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-hexyl-2-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitrated product is then subjected to alkylation with hexylamine to form the desired this compound. This step often requires a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hexyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-amino-N-hexyl-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-hexyl-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It can serve as a probe to study biochemical pathways and interactions, especially those involving nitroaromatic compounds.

Mechanism of Action

The mechanism by which 4-chloro-N-hexyl-2-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-hexyl-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.

    4-chloro-N-hexyl-2-aminobenzamide: The nitro group is reduced to an amino group.

    4-chloro-N-hexyl-2-nitrobenzoic acid: The amide group is replaced by a carboxylic acid group.

Uniqueness

4-chloro-N-hexyl-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

4-chloro-N-hexyl-2-nitrobenzamide

InChI

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16(18)19/h6-7,9H,2-5,8H2,1H3,(H,15,17)

InChI Key

FYBTVVXHSISQJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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